![molecular formula C20H24N4O B2421068 1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide CAS No. 1436169-19-5](/img/structure/B2421068.png)
1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a colorless liquid with an odor described as objectionable, and typical of amines .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For piperidine, there are several methods of synthesis, including the reaction of pyridine with sodium metal .Molecular Structure Analysis
Pyrazole has a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Piperidine is often used as a reagent in organic synthesis .Physical And Chemical Properties Analysis
Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . Piperidine is a colorless liquid at room temperature .Scientific Research Applications
Structure-Activity Relationships of Pyrazole Derivatives
Pyrazole derivatives, including compounds structurally related to "1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide," have been studied for their cannabinoid receptor antagonistic activity. These compounds are crucial for understanding the structural requirements for potent and selective antagonistic activity at the brain cannabinoid CB1 receptor. The research has identified specific structural components that contribute to the compound's potency, offering insights into the design of more selective and effective pharmacological probes for therapeutic applications. This includes the importance of specific substituents on the pyrazole ring for enhancing receptor binding and activity (R. Lan et al., 1999).
Molecular Interaction with CB1 Cannabinoid Receptor
Further studies have detailed the molecular interactions of pyrazole derivatives with the CB1 cannabinoid receptor. Through comprehensive analysis using techniques like AM1 molecular orbital method and conformational analysis, insights into the conformations, binding affinities, and pharmacophore models for these ligands have been established. This research contributes to a deeper understanding of how such compounds interact with the CB1 receptor, aiding in the development of more targeted cannabinoid receptor ligands with potential therapeutic benefits (J. Shim et al., 2002).
Synthesis and Application in Medicinal Chemistry
The synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and their potential applications in medicinal chemistry have also been explored. These compounds, including those related to "1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide," have been synthesized and characterized, providing a foundation for the development of novel therapeutic agents targeting various biological pathways (P. Karthikeyan et al., 2014).
Novel Synthesis Techniques
Advancements in synthesis techniques, such as microwave-assisted direct amidation, have been applied to related compounds, demonstrating efficient methods for producing carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate. This research highlights innovative approaches to compound synthesis, which can streamline the production of pyrazole derivatives for research and therapeutic purposes (M. Milosevic et al., 2015).
Future Directions
properties
IUPAC Name |
1-prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-3-11-23-13-8-17(9-14-23)20(25)22-16(2)18-6-4-7-19(15-18)24-12-5-10-21-24/h1,4-7,10,12,15-17H,8-9,11,13-14H2,2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLNSKVPSFRRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CC=N2)NC(=O)C3CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2420985.png)
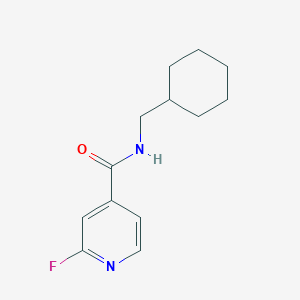
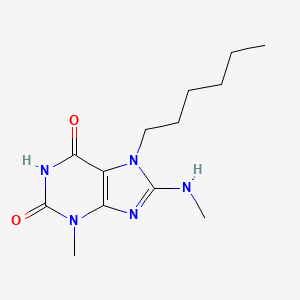
![[(2S,3R)-3-Methyloxolan-2-yl]methanol](/img/structure/B2420989.png)

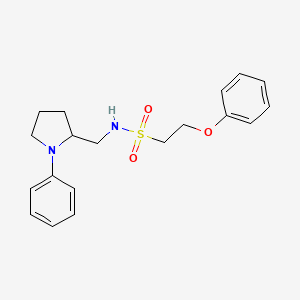
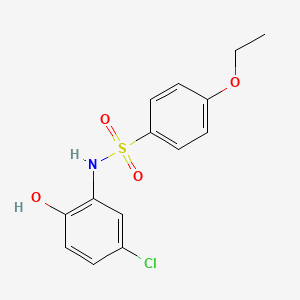
![3-chloro-2-{4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2420996.png)
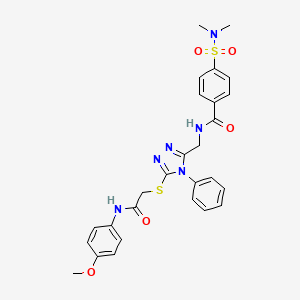
![1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2420998.png)
![2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2420999.png)
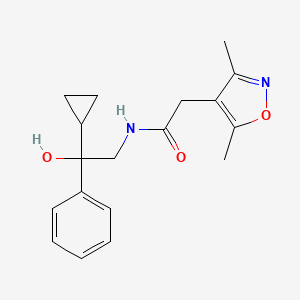
![1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride](/img/structure/B2421004.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2421006.png)